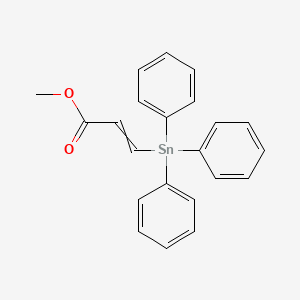
Methyl 3-(triphenylstannyl)prop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-(triphenylstannyl)prop-2-enoate is an organotin compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound features a triphenylstannyl group attached to a prop-2-enoate moiety, making it a valuable reagent in organic synthesis and other scientific research areas.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(triphenylstannyl)prop-2-enoate typically involves the reaction of methyl acrylate with triphenyltin hydride. This reaction is often carried out in the presence of a radical initiator, such as azobisisobutyronitrile (AIBN), under an inert atmosphere to prevent unwanted side reactions. The reaction proceeds via a free radical mechanism, resulting in the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(triphenylstannyl)prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the triphenylstannyl group to other tin-containing species.
Substitution: The triphenylstannyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like halides or organometallic reagents can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tin oxides, while substitution reactions can produce a variety of organotin compounds.
Scientific Research Applications
Methyl 3-(triphenylstannyl)prop-2-enoate has several scientific research applications:
Biology: The compound’s organotin moiety makes it useful in studying biological systems, including enzyme inhibition and protein interactions.
Medicine: Research into its potential as an anticancer agent is ongoing, given the biological activity of organotin compounds.
Industry: It is used in the production of polymers and other materials where organotin compounds serve as catalysts or stabilizers.
Mechanism of Action
The mechanism of action of Methyl 3-(triphenylstannyl)prop-2-enoate involves its interaction with molecular targets through its organotin moiety The triphenylstannyl group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to inhibition or modification of their function
Comparison with Similar Compounds
Similar Compounds
Methyl 3-(tributylstannyl)prop-2-enoate: Similar in structure but with tributylstannyl instead of triphenylstannyl.
Methyl 3-(bromomethyl)but-3-enoate: Contains a bromomethyl group instead of a stannyl group.
Uniqueness
Methyl 3-(triphenylstannyl)prop-2-enoate is unique due to its triphenylstannyl group, which imparts distinct reactivity and biological activity compared to its tributylstannyl and bromomethyl analogs. This uniqueness makes it a valuable compound in various research and industrial applications.
Properties
CAS No. |
203320-01-8 |
|---|---|
Molecular Formula |
C22H20O2Sn |
Molecular Weight |
435.1 g/mol |
IUPAC Name |
methyl 3-triphenylstannylprop-2-enoate |
InChI |
InChI=1S/3C6H5.C4H5O2.Sn/c3*1-2-4-6-5-3-1;1-3-4(5)6-2;/h3*1-5H;1,3H,2H3; |
InChI Key |
OIHVXTRTSJWUBJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C=C[Sn](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3S,4R)-2,2-Dimethyl-3,4-dihydro-2H-naphtho[1,2-b]pyran-3,4-diol](/img/structure/B12561464.png)
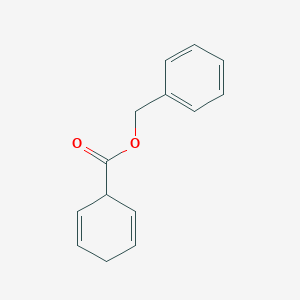
![2-[(Naphthalen-2-yl)sulfanyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B12561477.png)
![1-[(Prop-2-en-1-yl)oxy]-4-[(prop-2-yn-1-yl)oxy]but-2-ene](/img/structure/B12561481.png)
![1-[(9,10-Dihydrophenanthren-9-YL)amino]butan-2-OL](/img/structure/B12561483.png)
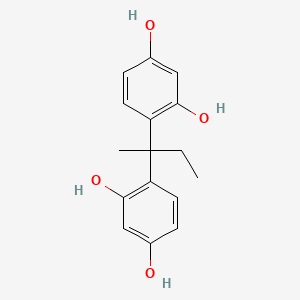
![2,6-Bis[(propan-2-yl)oxy]phenol](/img/structure/B12561487.png)
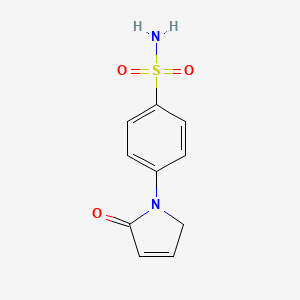
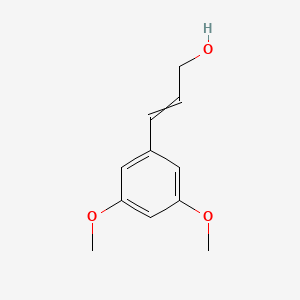
![8-{4-[(3-Hydroxypropyl)amino]butyl}-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B12561514.png)
![1-Bromo-4-[(3-phenylprop-2-yn-1-yl)oxy]benzene](/img/structure/B12561519.png)
![4-[(nitrooxy)methyl]Benzoic acid](/img/structure/B12561520.png)

![5,6-Bis[(4-methylphenyl)sulfanyl]quinoxaline](/img/structure/B12561532.png)
